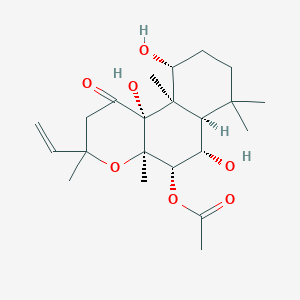
7,8-Dehydro Nalmefene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dehydro Nalmefene is a derivative of nalmefene, an opioid receptor antagonist. Nalmefene is primarily used in the treatment of opioid overdose and alcohol dependence. The compound this compound shares similar structural characteristics with nalmefene but has unique properties that make it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dehydro Nalmefene typically involves the modification of nalmefene through specific chemical reactions. One common method is the Wittig reaction, which converts naltrexone to nalmefene by replacing the ketone group at the C6 position with a methylene group . This reaction is carried out under controlled conditions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis processes that ensure high yield and purity. The compound is often produced as a hydrochloride salt to enhance its stability and solubility. The production process includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dehydro Nalmefene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered pharmacological properties.
Applications De Recherche Scientifique
7,8-Dehydro Nalmefene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of opioid receptor antagonists and their derivatives.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for potential therapeutic uses in treating opioid addiction and alcohol dependence.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of 7,8-Dehydro Nalmefene involves its interaction with opioid receptors. It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor . By blocking these receptors, the compound prevents the binding of opioid molecules, thereby inhibiting their effects. This mechanism is crucial in reversing opioid-induced respiratory depression and reducing alcohol consumption.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalmefene: The parent compound, used for opioid overdose and alcohol dependence treatment.
Naltrexone: Another opioid antagonist with similar uses but different pharmacokinetic properties.
Naloxone: A short-acting opioid antagonist used primarily for emergency treatment of opioid overdose.
Uniqueness
7,8-Dehydro Nalmefene is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its analogs. Its prolonged duration of action and potential for fewer side effects make it a promising candidate for further research and therapeutic applications .
Propriétés
Formule moléculaire |
C22H34O7 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
[(4aR,5S,6S,6aR,10R,10aR,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |
InChI |
InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15+,16-,17+,19?,20+,21-,22-/m1/s1 |
Clé InChI |
OHCQJHSOBUTRHG-KCXKUJPUSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H]([C@H]2[C@]([C@@H](CCC2(C)C)O)([C@]3([C@@]1(OC(CC3=O)(C)C=C)C)O)C)O |
SMILES canonique |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
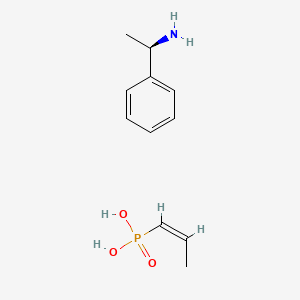
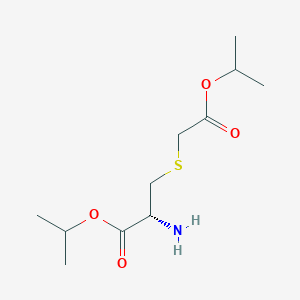
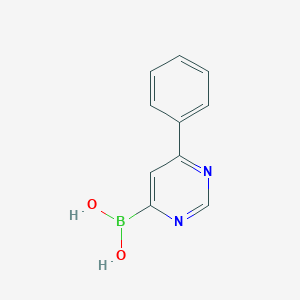
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)

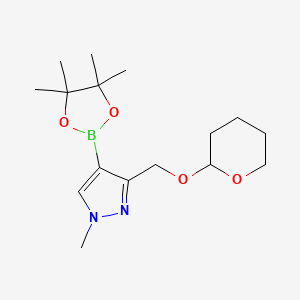
![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
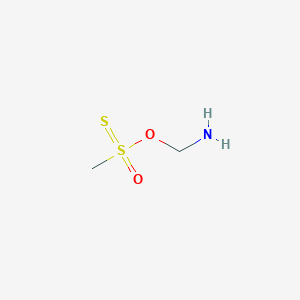
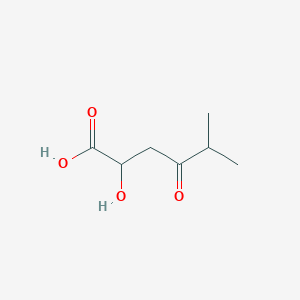
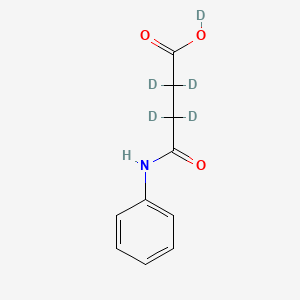
![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)
![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)
